molecular formula C16H15NO2S B2834233 N-(1-(benzofuran-2-yl)propan-2-yl)thiophene-3-carboxamide CAS No. 2034209-92-0

N-(1-(benzofuran-2-yl)propan-2-yl)thiophene-3-carboxamide

Cat. No. B2834233
CAS RN: 2034209-92-0
M. Wt: 285.36
InChI Key: CQGZIHVTVYPAEE-UHFFFAOYSA-N
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Description

“N-(1-(benzofuran-2-yl)propan-2-yl)thiophene-3-carboxamide” is a compound that contains a thiophene and a benzofuran moiety . Thiophene is a five-membered ring made up of one sulfur atom . Benzofuran is a heterocyclic compound, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of “N-(1-(benzofuran-2-yl)propan-2-yl)thiophene-3-carboxamide” includes a thiophene ring and a benzofuran ring . Thiophene is a five-membered ring made up of one sulfur atom . Benzofuran is a heterocyclic compound .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Scientific Research Applications

Medicinal Chemistry

Thiophene and its substituted derivatives, including “N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-3-carboxamide”, are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Anti-Inflammatory Properties

Thiophene-based compounds have been proven to be effective drugs with anti-inflammatory properties . For example, suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .

Anti-Psychotic Properties

Thiophene-based compounds also exhibit anti-psychotic properties, making them valuable in the treatment of various mental health disorders .

Anti-Arrhythmic Properties

These compounds have been found to have anti-arrhythmic properties, which can be beneficial in the treatment of certain heart conditions .

Anti-Microbial Properties

Thiophene-based compounds have been shown to have anti-microbial properties, making them useful in combating various bacterial and fungal infections .

Kinase Inhibiting Properties

Thiophene-based compounds have been found to inhibit kinases, enzymes that play a key role in the processes of cell division and signal transduction .

Anti-Cancer Properties

Thiophene-based compounds have been found to have anti-cancer properties, making them potential candidates for cancer treatment .

Material Science Applications

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S/c1-11(17-16(18)13-6-7-20-10-13)8-14-9-12-4-2-3-5-15(12)19-14/h2-7,9-11H,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGZIHVTVYPAEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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